[[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](methyl)amino][4-(methylthio)phenyl]acetic acid
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Overview
Description
Heterocyclic compounds, especially those containing oxadiazole rings, are of significant interest due to their diverse chemical reactions and broad spectrum of pharmacological activities. The oxadiazole moiety, present in the compound of interest, is known for its role in the development of new molecules with potential applications in various fields including medicinal chemistry and material science.
Synthesis Analysis
Synthesis of 1,2,4-oxadiazoles typically involves the use of primary amidoximes and acylating agents as initial reactants. Pathways for the synthesis of this class of compounds often include reactions of 1,3-dipolar cycloaddition, highlighting the versatility of oxadiazoles as building blocks for heterocyclic compounds (Pharmaceutical Chemistry Journal, 2005).
Molecular Structure Analysis
Oxadiazoles are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This structural feature contributes to their unique electronic and photophysical properties, making them suitable for applications in material science and as chemosensors for metal ions (Critical reviews in analytical chemistry, 2022).
Chemical Reactions and Properties
The reactivity of oxadiazoles allows for a range of chemical transformations, enabling the synthesis of various heterocyclic compounds. Their unique reactivity facilitates mild reaction conditions for generating versatile products, including those with potential applications in dye synthesis and heterocyclic chemistry (Current organic synthesis, 2020).
properties
IUPAC Name |
2-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl-methylamino]-2-(4-methylsulfanylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-19(9-13-17-15(22-18-13)11-3-4-11)14(16(20)21)10-5-7-12(23-2)8-6-10/h5-8,11,14H,3-4,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQNWZPOSKURNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC(=N1)C2CC2)C(C3=CC=C(C=C3)SC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](methyl)amino][4-(methylthio)phenyl]acetic acid |
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